Methyl 7-bromo-1H-indazole-3-carboxylate
Overview
Description
Methyl 7-bromo-1H-indazole-3-carboxylate is an organic compound with the molecular formula C9H7BrN2O2. It is a white crystalline solid that is almost insoluble in water but can dissolve in organic solvents such as ketones, alcohols, and ethers . This compound is part of the indazole family, which is known for its significant biological and pharmacological properties .
Preparation Methods
The synthesis of Methyl 7-bromo-1H-indazole-3-carboxylate can be achieved through various methods. One common method involves the reaction of 7-iodo-1H-indazole with a bromomethylating agent to produce the desired product . Another method includes the reaction of 7-bromo-1H-indazole-3-carboxylic acid with methanol . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Methyl 7-bromo-1H-indazole-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium methoxide for substitution and tributyltin hydride for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 7-bromo-1H-indazole-3-carboxylate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The indazole ring system is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 7-bromo-1H-indazole-3-carboxylate can be compared with other similar compounds such as:
- Methyl 7-bromo-2H-indazole-3-carboxylate
- 7-Bromo-1H-indazole-3-carboxylic acid methyl ester
- 1H-Indazole-3-carboxylic acid, 7-bromo-, methyl ester
These compounds share similar structures but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and applications.
Properties
IUPAC Name |
methyl 7-bromo-2H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-5-3-2-4-6(10)7(5)11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIGZYXFNSNWME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696369 | |
Record name | Methyl 7-bromo-2H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-52-7 | |
Record name | Methyl 7-bromo-1H-indazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885279-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-bromo-2H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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